8-chloro-2-methyl-3-propyl-4-quinolinol

Description

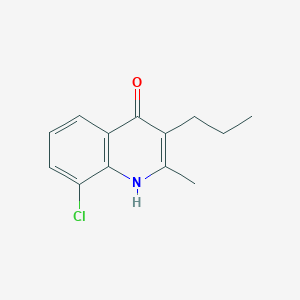

8-Chloro-2-methyl-3-propyl-4-quinolinol is a substituted quinolinol derivative featuring a hydroxyl group at position 4, a methyl group at position 2, a propyl group at position 3, and a chlorine atom at position 8. Quinolinols are heterocyclic compounds known for their chelating properties and diverse applications in medicinal chemistry, corrosion inhibition, and materials science .

For example, alkylation of quinolinol precursors with isopropyl lithium or alkyl halides, as described in 2-isopropyl-8-quinolinol synthesis , may parallel the introduction of the propyl group in this compound.

Properties

IUPAC Name |

8-chloro-2-methyl-3-propyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c1-3-5-9-8(2)15-12-10(13(9)16)6-4-7-11(12)14/h4,6-7H,3,5H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIUEOBMLJKWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC2=C(C1=O)C=CC=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the electronic and steric properties of quinolinol derivatives. Key comparisons include:

(a) 8-Chloro-2-(4-Methylphenyl)Quinoline-4-Carboxylic Acid (CAS 401604-07-7)

- Structure : Carboxylic acid at position 4, 4-methylphenyl at position 2, chlorine at position 8.

- Properties: Higher polarity due to the carboxylic acid group, with slight solubility in chloroform, methanol, and DMSO .

- Comparison: The absence of a carboxylic acid in 8-chloro-2-methyl-3-propyl-4-quinolinol likely increases lipophilicity, enhancing membrane permeability. The propyl group at position 3 may further reduce aqueous solubility compared to the methylphenyl substituent.

(b) 4-Hydrazino-8-Methylquinolin-2(1H)-One

- Structure: Hydrazino group at position 4, methyl at position 8.

- Properties: Synthesized via hydrazination of 4-chloroquinolinone, with applications in Staudinger reactions for amine generation .

- Comparison: The hydroxyl group at position 4 in the target compound enables metal chelation, a feature absent in hydrazino derivatives. This makes the target more suitable for corrosion inhibition, similar to 8-quinolinol derivatives .

(c) 2-Isopropyl-8-Quinolinol

- Structure : Isopropyl at position 2, hydroxyl at position 8.

- Synthesis: Prepared via alkylation and demethylation of 8-methoxyquinoline .

- Comparison: The hydroxyl group at position 4 (vs. The propyl group at position 3 introduces greater steric bulk than isopropyl at position 2, possibly affecting reactivity in substitution reactions.

Research Findings and Functional Insights

- Reactivity : The propyl group at position 3 may hinder electrophilic substitution at adjacent positions but enhance stability in hydrophobic environments. This contrasts with 4-carboxylic acid derivatives, where the electron-withdrawing group activates the ring for nucleophilic attack .

- The target’s chlorine atom at position 8 could enhance antimicrobial activity, as seen in halogenated quinolinols .

Q & A

Q. What are the optimal synthetic routes for 8-chloro-2-methyl-3-propyl-4-quinolinol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including alkylation, cyclization, and halogenation. Key parameters include:

- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Solvent selection : Dimethylformamide (DMF) is preferred for its polar aprotic nature and ability to dissolve intermediates .

- Base catalysts : Potassium carbonate facilitates deprotonation and accelerates alkylation steps .

Example Protocol:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | 3-propyl bromide, K₂CO₃, DMF, 100°C | 65–70 | 95% |

| Cyclization | H₂SO₄, reflux | 80–85 | 97% |

| Chlorination | POCl₃, 110°C | 75–80 | 90% |

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer:

- X-ray crystallography : Resolves substituent positions (e.g., Cl at C8, propyl at C3) via bond angles and torsion parameters .

- NMR spectroscopy :

- HRMS : Validates molecular formula (C₁₃H₁₅ClNO) with <2 ppm mass error .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-propyl group influence biological activity compared to analogs with shorter alkyl chains?

Methodological Answer:

Q. What strategies mitigate contradictions in reported solubility data for this compound across studies?

Methodological Answer: Discrepancies arise from solvent polarity, pH, and crystallinity. To standardize:

- Solvent screening : Test solubility in DMSO, ethanol, and phosphate buffers (pH 4–9) .

- Crystallinity analysis : Use differential scanning calorimetry (DSC) to correlate amorphous vs. crystalline forms with solubility .

- pH-dependent studies : Protonation of the quinolinol -OH group (pKa ~8.5) increases aqueous solubility at physiological pH .

Q. How can interaction studies with biological macromolecules (e.g., DNA, proteins) be designed to elucidate mechanisms of action?

Methodological Answer:

- Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots to calculate binding constants (Kₐ ~10⁴ M⁻¹) .

- Molecular docking : Use AutoDock Vina to model interactions with DNA gyrase (binding energy ≤ -8.5 kcal/mol) .

- Circular dichroism (CD) : Detect conformational changes in DNA upon intercalation (e.g., reduced ellipticity at 275 nm) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Methodological Answer:

- Chiral chromatography : Use amylose-based columns (Chiralpak IA) to resolve enantiomers .

- Asymmetric catalysis : Employ Pd/Cu bimetallic systems for stereoselective alkylation (ee >90%) .

- Process optimization : Reduce reaction time via microwave-assisted synthesis (30 min vs. 6 hr conventional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.